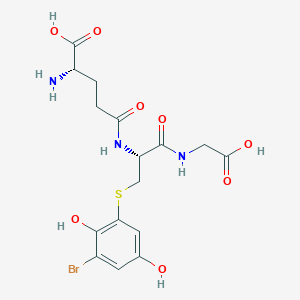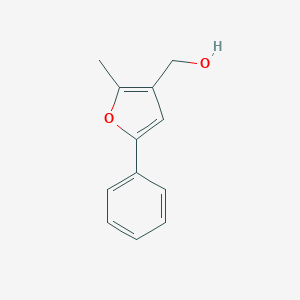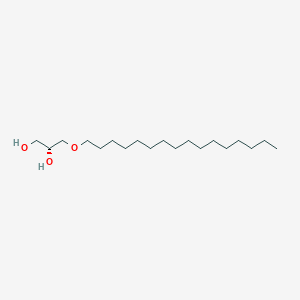![molecular formula C14H20O3 B054234 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane CAS No. 124019-21-2](/img/structure/B54234.png)
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane, also known as BMTD, is a chemical compound that has been the subject of extensive scientific research. BMTD is a member of the dioxolane family of compounds, which are known for their potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in cellular behavior that may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models of disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane is that it is relatively easy to synthesize in the lab, and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain disease models.
Direcciones Futuras
There are a number of future directions for research on 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane. One area of interest is in the development of this compound-based therapies for cancer treatment. Another area of interest is in the potential use of this compound as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which will help to guide future research efforts.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. Its synthesis method has been optimized over the years, and it has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. While its mechanism of action is not fully understood, there are a number of future directions for research that may lead to new therapies for a range of diseases.
Métodos De Síntesis
The synthesis of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane involves a multi-step process that begins with the reaction of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with benzyl alcohol in the presence of a base catalyst. The resulting product is then treated with a reducing agent to yield this compound. This synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and anti-viral agent. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
Número CAS |
124019-21-2 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-5-(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O3/c1-11-13(17-14(2,3)16-11)10-15-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
Clave InChI |
DUZGYPMPHGHLIH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(O1)(C)C)COCC2=CC=CC=C2 |
SMILES canónico |
CC1C(OC(O1)(C)C)COCC2=CC=CC=C2 |
Sinónimos |
1,3-Dioxolane, 2,2,4-trimethyl-5-(phenylmethoxy)methyl-, cis- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)


![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)




![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)